N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide
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Overview
Description
N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate as the nucleophile.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyridazine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the carbonyl group in the benzamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives or reduced benzamide moieties.
Substitution: Substituted benzamide derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the biological activities associated with pyridazine derivatives.
Agrochemicals: The compound may be used as a precursor for the synthesis of herbicides, fungicides, or insecticides.
Biological Studies: It can serve as a tool compound for studying the biological pathways and molecular targets associated with pyridazine derivatives.
Mechanism of Action
The mechanism of action of N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide would depend on its specific biological target. Generally, pyridazine derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The ethylthio and fluorobenzamide moieties may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(methylthio)pyridazin-3-yl)-2-fluorobenzamide
- N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide
- N-(6-(ethylthio)pyridazin-3-yl)-4-fluorobenzamide
Uniqueness
N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide is unique due to the specific positioning of the ethylthio group on the pyridazine ring and the fluorine atom on the benzamide moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
N-(6-ethylsulfanylpyridazin-3-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-2-19-12-8-7-11(16-17-12)15-13(18)9-5-3-4-6-10(9)14/h3-8H,2H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQJDKMNZXBNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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